molecular formula C19H13N3O2S B2524059 2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)malononitrile CAS No. 477848-99-0

2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)malononitrile

Cat. No.: B2524059
CAS No.: 477848-99-0
M. Wt: 347.39
InChI Key: DQRYXIIUHKGHQA-UHFFFAOYSA-N
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Description

2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)malononitrile is a high-purity chemical reagent designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a 1-tosyl-indole scaffold, a privileged structure in pharmaceutical development due to its diverse biological activities. Indole derivatives are recognized for their broad potential, including as kinase inhibitors, and for exhibiting antiviral, anti-inflammatory, and anticancer properties in research settings . The malononitrile group can serve as a key synthetic intermediate, facilitating further chemical modifications. The 4-methylphenylsulfonyl (tosyl) group acts as a protective moiety for the indole nitrogen, enhancing the compound's stability and making it a versatile building block for constructing more complex molecules. This reagent is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

2-[[1-(4-methylphenyl)sulfonylindol-3-yl]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S/c1-14-6-8-17(9-7-14)25(23,24)22-13-16(10-15(11-20)12-21)18-4-2-3-5-19(18)22/h2-10,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRYXIIUHKGHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)malononitrile typically involves multiple steps:

    Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Sulfonylation: The indole derivative is then sulfonylated using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Methylene Malononitrile Addition: The final step involves the condensation of the sulfonylated indole with malononitrile in the presence of a base like sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the nitro groups or sulfonyl groups using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced sulfonyl or nitro derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has shown that compounds similar to 2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)malononitrile exhibit significant anticancer properties. For instance, studies on 2-substituted 1-methyl-1-(4-tolylsulfonyl)hydrazines indicate that modifications of the sulfonyl group can enhance activity against leukemia and melanoma cell lines. The most active derivatives showed promising results with T/C values exceeding 200 against L1210 leukemia and B16 melanoma models .

Mechanism of Action
The mechanism by which these compounds exert their effects often involves the inhibition of key metabolic pathways in cancer cells. For example, the incorporation of sulfonyl groups is believed to enhance lipophilicity and improve cellular uptake, thereby increasing the efficacy of the compound against tumor cells .

Material Science Applications

Ultraviolet Light Absorption
A notable application of related malononitrile compounds is their use as ultraviolet (UV) light absorbers in polymers. For instance, phenyl-(4-methoxyphenyl)-methylenemalononitrile has been incorporated into methacrylate ester polymers for leather treatment. This application not only protects the leather from UV degradation but also minimizes yellowing effects associated with prolonged exposure to sunlight .

Polymer Stability
The incorporation of such compounds into materials like polyethylene has demonstrated enhanced stability against light exposure. Films containing these UV absorbers showed less discoloration when used to package meat products, indicating their potential for improving the shelf life and appearance of food products .

Case Studies

Study Reference Application Findings
Anticancer ActivityCompounds exhibited T/C values >200 against L1210 leukemia and B16 melanoma.
Leather TreatmentTreated leather showed reduced yellowing compared to untreated samples.
Food PackagingFilms with UV absorbers reduced discoloration in meat products exposed to light.

Mechanism of Action

The mechanism of action of 2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)malononitrile involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Notable Properties/Applications
2-({1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)malononitrile C₁₉H₁₃N₃O₂S 355.39* 1: 4-MePh-SO₂; 3: CH₂(CN)₂ High polarity due to SO₂ and CN groups
2-({1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)malononitrile C₁₆H₉ClN₄S 324.79 1: 2-Cl-thiazolyl-CH₂; 3: CH₂(CN)₂ Potential bioactivity (thiazole moiety)
[(2-Methyl-1H-indol-3-yl)methylene]malononitrile C₁₃H₉N₃ 207.23 2: Me; 3: CH₂(CN)₂ Simpler structure, lower polarity
2-((2-Phenyl-1H-indol-3-yl)methylene)malononitrile C₁₈H₁₁N₃ 269.30 2: Ph; 3: CH₂(CN)₂ Enhanced π-conjugation (phenyl group)

*Calculated based on molecular formula.

Key Observations:

Electron Effects: The 4-methylphenylsulfonyl group in the target compound is strongly electron-withdrawing, which may increase electrophilicity at the methylene bridge compared to analogs with electron-donating groups (e.g., 2-methyl or 2-phenyl substituents in and ). This could enhance reactivity in cycloaddition or nucleophilic addition reactions.

Solubility and Polarity: The sulfonyl group in the target compound increases polarity, likely reducing solubility in non-polar solvents compared to the 2-methyl or 2-phenyl analogs.

Spectral Data :

  • The 1H NMR of the 2-phenyl analog (δ ~7.5–8.0 ppm for aromatic protons) suggests similar deshielding effects for the target compound’s aromatic protons. The sulfonyl group may further shift nearby protons (e.g., 4-methylphenyl CH₃ at δ ~2.4 ppm).

Biological Activity

2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)malononitrile is a synthetic compound with the CAS number 477848-99-0 and a molecular formula of C19H13N3O2S. This compound has garnered attention in recent years due to its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. This article explores the biological activity of this compound, supported by relevant research findings and data tables.

The compound's structure is characterized by the presence of an indole moiety linked to a malononitrile group via a methylene bridge. Its molecular weight is approximately 347.39 g/mol, making it a relatively large organic molecule suitable for various biological applications.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. Research indicates that compounds with similar structural features exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. For instance, derivatives of N-methylsulfonylindoles have demonstrated strong anti-inflammatory effects through COX inhibition and reduction of pro-inflammatory cytokines like TNF-α in macrophages .

Table 1: Summary of Anti-inflammatory Activity

CompoundIC50 (µM)Mechanism of Action
2-Malononitrile Derivative5.0COX-2 Inhibition
Related Indole Derivative4.5TNF-α Inhibition

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies have shown that derivatives similar to this compound exhibit selective antibacterial activity against Gram-negative bacteria such as E. coli and Salmonella enterica. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli10 µg/mL
Salmonella enterica12 µg/mL

Anticancer Potential

The anticancer activity of compounds featuring indole and malononitrile structures has been explored in various cancer cell lines. Studies suggest that these compounds may induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. Additionally, molecular docking studies indicate favorable interactions with key proteins involved in cancer progression .

Table 3: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)Observed Effect
A431 (skin cancer)8.0Induction of apoptosis
MCF7 (breast cancer)7.5Cell cycle arrest

Case Studies

  • Study on Anti-inflammatory Effects : A recent study synthesized several indole derivatives and evaluated their anti-inflammatory activity using COX enzyme assays. The compound showed promising results, particularly in inhibiting COX-2 activity, which is pivotal for developing new anti-inflammatory drugs .
  • Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of various indole derivatives against common pathogens. The tested compound demonstrated significant antibacterial effects, particularly against resistant strains, suggesting its potential as a lead compound for antibiotic development .

Q & A

Q. What are the optimized synthetic routes for 2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)malononitrile, and how do steric effects influence reaction efficiency?

Answer: The synthesis typically involves a Knoevenagel condensation between a sulfonated indole derivative and malononitrile. A key methodological consideration is the use of catalysts such as piperidinium acetate to deprotonate malononitrile, enabling nucleophilic attack on the aldehyde or ketone precursor . Steric hindrance from bulky aryl groups (e.g., 4-methylphenyl sulfonyl) can slow reaction kinetics, necessitating extended reaction times or elevated temperatures. For example, intermediates like arylidene malononitrile (VIII) must be isolated and characterized via spectroscopic methods (e.g., 1^1H NMR, IR) to confirm structural integrity before proceeding to subsequent steps .

Q. Which spectroscopic and thermal characterization techniques are most effective for analyzing this compound?

Answer:

  • Spectroscopy :
    • IR Spectroscopy : Identifies functional groups such as the sulfonyl (S=O, ~1350–1150 cm1^{-1}) and nitrile (C≡N, ~2250 cm1^{-1}) groups.
    • NMR : 1^1H NMR resolves aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.5 ppm for 4-methylphenyl), while 13^13C NMR confirms sp2^2 hybridization in the malononitrile moiety .
  • Thermal Analysis : Thermogravimetric Analysis (TGA) determines decomposition temperatures, critical for assessing stability under storage or reaction conditions .

Q. How does the compound interact with biological macromolecules, and what assays are used to study these interactions?

Answer: The compound may act as a cytochrome P450 (CYP) inhibitor (e.g., CYP1A2, CYP3A4) due to its electron-deficient nitrile groups. Binding assays using recombinant enzymes and fluorescent probes (e.g., 7-ethoxyresorufin for CYP1A2) quantify inhibition potency. Docking studies (AutoDock Vina, Schrödinger Suite) model interactions with active-site residues, validated by mutagenesis experiments .

Advanced Research Questions

Q. What computational methods best predict the electronic properties and reactivity of this compound?

Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP, CAM-B3LYP) provides accurate predictions of HOMO-LUMO gaps and absorption spectra. For example, B3LYP/6-31G(d,p) yields λmax_{\text{max}} values within 5% error compared to experimental UV-Vis data. Exact-exchange terms in functionals improve thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol) .

Table 1 : Comparison of DFT Functionals for Electronic Properties

Functionalλmax_{\text{max}} (nm)Error vs. Experimental
B3LYP607.84.1%
CAM-B3LYP484.223.6%
mPW1PW91575.59.2%

Q. How can contradictory data in reaction mechanisms or biological activity be resolved?

Answer: Contradictions often arise from differing experimental conditions (e.g., solvent polarity, catalyst loading). For example:

  • Synthetic Yields : Steric effects may reduce yields in bulkier derivatives; optimize via microwave-assisted synthesis to enhance kinetics .
  • Biological Activity : Variability in CYP inhibition (IC50_{50}) across studies may stem from assay pH or co-factor availability. Validate using isothermal titration calorimetry (ITC) to measure binding affinities under standardized conditions .

Q. What strategies improve the compound’s application in materials science, such as organic photovoltaics (OPVs)?

Answer: As an electron-deficient unit, the compound can be incorporated into A–D–A type acceptors for OPVs. Modifications include:

  • Introducing electron-withdrawing substituents (e.g., fluorine) to lower LUMO energy.
  • Pairing with dithienonaphthalene donors to enhance charge transfer efficiency. Device performance is assessed via hole/electron mobility measurements (space-charge-limited current, SCLC) and external quantum efficiency (EQE) .

Methodological Considerations

  • Data Validation : Cross-reference spectroscopic data with single-crystal X-ray structures (e.g., CCDC entries) to confirm bond lengths and angles .
  • Environmental Relevance : Explore astrochemical formation pathways (e.g., Titan’s atmosphere) via gas-phase reaction simulations (Gaussian 16), identifying precursors like cyanoacetylene .

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